molecular formula C10H5F2NO2 B1325405 2-(2,5-Difluorobenzoyl)oxazole CAS No. 898760-41-3

2-(2,5-Difluorobenzoyl)oxazole

Cat. No. B1325405
CAS RN: 898760-41-3
M. Wt: 209.15 g/mol
InChI Key: QHQQYEKFJXLLIA-UHFFFAOYSA-N
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Description

“2-(2,5-Difluorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5F2NO2 . It has an average mass of 209.149 Da and a monoisotopic mass of 209.028839 Da . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of oxazole derivatives, including “this compound”, has been studied extensively. One approach involves a copper-catalyzed cascade reaction of alkenes with azides . Another method involves a two-step technique involving the classical van Leusen protocol followed by copper-mediated coupling with aryl halides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains a benzoyl group with two fluorine atoms attached .


Chemical Reactions Analysis

Oxazoles, including “this compound”, are known to participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition, ring cleavage, 1,2-H migration, denitrogenation, and copper-catalyzed aerobic oxidative dehydrogenative cyclization .

Scientific Research Applications

Oxazole-Based Medicinal Chemistry

Oxazole compounds, including 2-(2,5-Difluorobenzoyl)oxazole, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors via non-covalent interactions. They are prominent in research for their potential as medicinal drugs, displaying a wide range of biological activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, and antioxidative effects (Zhang, Zhao, & Zhou, 2018).

Metal-Induced Tautomerization in Oxazole Molecules

Studies have shown that oxazole molecules can undergo metal-induced tautomerization, transforming into carbene tautomers. This transformation is facilitated by acid-base reactions and transmetalation to gold, highlighting their potential in various chemical and catalytic processes (Ruiz & Perandones, 2009).

Gold Catalysis in Oxazole Synthesis

The use of gold catalysis has been explored for synthesizing oxazole compounds. This method involves a [3 + 2] annulation process, demonstrating the importance of bidentate ligands in controlling the reactivity of gold carbene intermediates. This approach opens new possibilities in the field of homogeneous gold catalysis (Luo, Ji, Li, & Zhang, 2012).

Suzuki Coupling in Oxazole Functionalization

The Suzuki coupling reaction has been applied to oxazoles, particularly for functionalizing their 2- and 4-positions. This methodology has led to the synthesis of various oxazole derivatives, emphasizing the versatility of oxazoles in organic synthesis (Ferrer Flegeau, Popkin, & Greaney, 2006).

Future Directions

The future directions for “2-(2,5-Difluorobenzoyl)oxazole” and other oxazole derivatives involve further exploration of their biological activities and potential applications in medicinal chemistry . Researchers continue to synthesize various oxazole derivatives and screen them for various biological activities .

Biochemical Analysis

Biochemical Properties

2-(2,5-Difluorobenzoyl)oxazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, the interaction of this compound with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry . Additionally, threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions increase the hydrophilicity of this compound, facilitating its excretion from the body. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can bind to albumin, which facilitates its transport through the bloodstream . Within cells, this compound can be transported by membrane transporters, such as the ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . The distribution of this compound can also be influenced by its interactions with intracellular binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes . The localization of this compound is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . Additionally, the subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

(2,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQQYEKFJXLLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642105
Record name (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-41-3
Record name (2,5-Difluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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